Silane-d4

Semiconductor Reliability Gate Oxide Integrity Deuterium Passivation

Silane-d4, also known as perdeuterosilane or tetradeuterosilane (SiD₄), is the fully deuterated isotopologue of silane (SiH₄), where all four hydrogen atoms are replaced by deuterium. This substitution results in a molecule with a molecular weight of 36.14 g/mol, a boiling point of -112 °C, and a melting point of -185 °C.

Molecular Formula H4Si
Molecular Weight 36.141 g/mol
CAS No. 13537-07-0
Cat. No. B076897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane-d4
CAS13537-07-0
Molecular FormulaH4Si
Molecular Weight36.141 g/mol
Structural Identifiers
SMILES[SiH4]
InChIInChI=1S/H4Si/h1H4/i1D4
InChIKeyBLRPTPMANUNPDV-JQYAHLJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silane-d4 (CAS 13537-07-0): A Deuterated Silicon Precursor for Advanced Research and Semiconductor Fabrication


Silane-d4, also known as perdeuterosilane or tetradeuterosilane (SiD₄), is the fully deuterated isotopologue of silane (SiH₄), where all four hydrogen atoms are replaced by deuterium [1]. This substitution results in a molecule with a molecular weight of 36.14 g/mol, a boiling point of -112 °C, and a melting point of -185 °C . While chemically analogous to its protiated counterpart, the replacement of hydrogen with the heavier deuterium isotope introduces quantifiable and practically meaningful differences in key physical properties, chemical reactivity, and material science outcomes . These fundamental isotopic shifts are the basis for the selective procurement of silane-d4 over conventional silane [2].

Semiconductor Reliability Deuterium passivation for gate oxide integrity studies
Photonic Integration Low-loss SiN/SiO₂ film deposition via SiD₄ precursor
Vibrational Spectroscopy Isotopic shift enables clean spectral fingerprinting
Reaction Kinetics Kinetic isotope effect probe for Si–H/D bond studies

Why Silane (SiH₄) Cannot Substitute Silane-d4 in Isotopically Sensitive Applications


Generic substitution with silane (SiH₄) is impossible in applications where the presence of hydrogen atoms is detrimental or where the unique properties of deuterium are required. The core differentiator is the kinetic isotope effect [1] and the specific spectroscopic signatures. Hydrogen, a ubiquitous contaminant in semiconductor processes, can lead to hot-carrier degradation and device instability, whereas deuterium incorporation via silane-d4 provides a more stable silicon-deuterium bond at critical interfaces [2]. Substituting SiH₄ for SiD₄ is not functionally equivalent; it directly compromises the experimental or manufacturing objective, whether that is achieving low optical loss in near-infrared waveguides [3] or ensuring unambiguous isotopic labeling in mechanistic reaction studies [4].

Kinetic isotope effect mismatch
SiH₄ reactivity differs from SiD₄, invalidating mechanistic comparisons and rate measurements.
Hot-carrier degradation risk
SiH₄ films retain hydrogen, prone to hot-electron degradation; SiD₄ provides stable Si–D passivation.
NIR optical loss penalty
N–H overtones in SiH₄-based films cause high NIR absorption, limiting photonic circuit performance.

Quantifiable Differentiation of Silane-d4: Head-to-Head Evidence for Scientific Selection


Silane-d4 Suppresses Stress-Induced Leakage Current (SILC) by 30% Compared to Silane in Gate Oxide Fabrication

In the fabrication of MOS devices, replacing silane (SiH₄) with silane-d4 (SiD₄) during the deposition of the poly-Si gate electrode results in a clear suppression of stress-induced leakage current (SILC). A fabrication process using SiD₄ gas was reported to cut SILC by 30% compared to a conventional process using SiH₄ [1]. This improvement is attributed to the incorporation of deuterium into the gate oxide, where it forms more stable Si-D bonds at the Si/SiO₂ interface, replacing weakly bonded hydrogen [2].

SILC reduction
Head-to-head
30% SILC reduction vs SiH₄
Supports gate oxide reliability research
Reported in MOS fabrication; process-dependent
Semiconductor Reliability Gate Oxide Integrity Deuterium Passivation

Silane-d4 Deposits Films with 10x Higher Deuterium Atom Concentration than Deuterium Oxidation Alone

Depth profiling analysis revealed that using SiD₄ for poly-Si gate electrode deposition introduces a significantly higher concentration of deuterium atoms into the underlying gate oxide film. The number of deuterium atoms detected in the SiO₂ film after SiD₄-based deposition was reported to be up to 10 times larger than the concentration achieved by deuterium pyrogenic oxidation alone [1]. This demonstrates the superior efficiency of SiD₄ as a deuterium delivery vehicle directly into critical device interfaces [2].

Deuterium incorporation
Reported
10× higher D atom count
vs D₂/O₂ oxidation
Enables interface passivation studies
Requires process verification; SIMS data
Deuterium Incorporation Gate Oxide Engineering Secondary Ion Mass Spectrometry

Silane-d4 Exhibits a Quantifiable Isotopic Shift in Vibrational Spectra Compared to Silane

The replacement of hydrogen with deuterium results in a significant and well-documented red shift of all fundamental vibrational frequencies due to the increased reduced mass. The symmetric Si-H stretch in SiH₄ at ~2187 cm⁻¹ shifts to ~1558 cm⁻¹ in SiD₄, while the asymmetric stretch shifts from ~2191 cm⁻¹ to ~1597 cm⁻¹ [1]. The largest shift is observed in the degenerate deformation modes, from ~975/914 cm⁻¹ in SiH₄ to ~700/681 cm⁻¹ in SiD₄ [2]. This near-600-700 cm⁻¹ shift clears the diagnostically useful 2000-1000 cm⁻¹ fingerprint region.

Vibrational shift
Class-level
Si–D stretch: 1558 cm⁻¹
~600 cm⁻¹ shift from SiH₄
Clears fingerprint region for spectral ID
NIST reference data; gas-phase IR
Vibrational Spectroscopy IR Spectroscopy Raman Spectroscopy

Silane-d4 (SiD₄) Does Not React with Oxygen Impurity, Unlike Silane (SiH₄), Under IR Measurement Conditions

A classical head-to-head experimental study on infrared absorption intensities found a critical difference in chemical stability: SiH₄ was observed to react with trace oxygen impurities in the nitrogen buffer gas, contaminating the spectroscopic measurement, while SiD₄ showed no such reaction under identical conditions [1]. This difference is attributed to the kinetic isotope effect on the initial oxidation step.

Oxidation resistance
Head-to-head
SiD₄: non-reactive with O₂
SiH₄ reacts under same conditions
Benefits precise gas-phase spectroscopy
Head-to-head IR measurement context
Gas-Phase Chemistry Spectroscopic Purity Reaction Stability

Silane-d4 Significantly Lowers Near-Infrared (NIR) Optical Absorption in Deposited Films

Deposition processes using 100% SiD₄ as a precursor are known to produce silicon nitride (SiN) and silicon dioxide (SiO₂) films with significantly lower optical absorption in the near-infrared (NIR) spectrum compared to films deposited with H₂-based chemistry. The UCSB Nanofabrication facility specifically documents that SiD₄ is installed because it "significantly lowers optical absorption in the near-infrared" relative to the standard SiH₄ precursor [1]. The reduction in absorption is due to the elimination of N-H bond overtones, which are strong absorbers in the 1.4-1.6 µm telecommunications band [2].

NIR optical loss
Reported
Significantly lower absorption
SiD₄ vs SiH₄ in SiN/SiO₂ films
Supports low-loss photonic circuit research
Reported performance; film validation required
Integrated Photonics Silicon Nitride Waveguides PECVD

Silane-d4 (SiD₄) Application Scenarios: From Gate Oxide Reliability to Photonic Integration


Enhancing CMOS Gate Oxide Reliability via Deuterated Poly-Si Gate Electrode Deposition

Procure silane-d4 to replace silane in the PECVD or LPCVD deposition of the polycrystalline silicon gate electrode. This process directly exploits the 30% reduction in SILC [1] and the 10x higher deuterium incorporation efficiency [2] compared to alternative methods. The result is an MOS device with a significantly enhanced resistance to hot-electron degradation, directly translating to a longer operational lifetime for high-performance logic and memory devices.

Fabrication of Low-Loss Silicon Nitride Waveguides for Near-Infrared Photonics

Utilize silane-d4 as the sole silicon precursor in high-density ICP-PECVD processes for the deposition of silicon nitride (SiN) waveguide cores and cladding layers. The known property of SiD₄ to significantly suppress NIR absorption overtones [3] is exploited here to achieve record-low optical propagation losses, which is a non-negotiable requirement for functional integrated photonic circuits in telecommunications and sensing applications.

Mechanistic Probe for Silicon-Hydride Reaction Kinetics

Supply silane-d4 as a key reagent for kinetic isotope effect (KIE) studies in fundamental organosilicon chemistry. By benchmarking reaction rates against SiH₄, researchers can determine whether Si-H/D bond cleavage is part of the rate-limiting step [4]. The well-established large KIE values make SiD₄ an ideal substrate for distinguishing between mechanistic pathways, a crucial step in developing novel catalysts.

High-Fidelity Gas-Phase Infrared and Raman Spectroscopic Studies

Select silane-d4 over silane for its non-reactivity with trace oxygen, which ensures a pristine spectroscopic measurement environment free from oxidative byproducts [5]. This, combined with its large and well-characterized vibrational isotopic shift of ~600 cm⁻¹ for the Si-H/Si-D stretches [6], allows for the precise and unambiguous assignment of spectral features in complex reaction mixtures.

Application
Selection Property
Validation Focus
CMOS gate oxide reliability
Deuterium passivation efficiency
SILC suppression and hot‑carrier degradation tests
Low‑loss SiN waveguide fabrication
Suppressed NIR absorption overtones
Optical propagation loss measurement
Organosilicon reaction kinetics
Kinetic isotope effect magnitude
Rate‑limiting step determination
Gas‑phase vibrational spectroscopy
Oxidative stability and isotopic shift
Spectral baseline and peak assignment
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